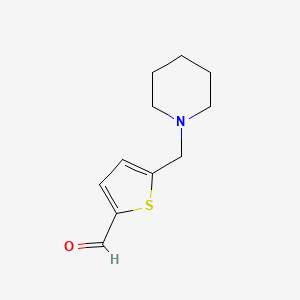

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-9-11-5-4-10(14-11)8-12-6-2-1-3-7-12/h4-5,9H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKSLQNLAHNVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602363 | |

| Record name | 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7136-41-6 | |

| Record name | 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formylation of Thiophene

- Method: Vilsmeier-Haack reaction using thiophene, solid phosgene, and N,N-dimethylformamide (DMF) in chlorobenzene or similar solvents.

- Conditions:

- Molar ratios: Thiophene:Phosgene:DMF approximately 1:0.3-0.7:1.5-3.0 (preferred 1:0.5:2.6)

- Temperature profile: Initial 0 °C stirring, then warming to 75–85 °C for 3 hours

- Workup: Hydrolysis with water, neutralization with sodium hydroxide, extraction with dichloromethane, drying, and distillation

- Yields: 72–88% depending on exact conditions.

| Embodiment | Thiophene (mol) | Phosgene (mol) | DMF (mol) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 0.5 | 0.25 | 1.3 | 87 | Standard conditions |

| 2 | 0.5 | 0.15 | 0.75 | 72 | Lower phosgene and DMF |

| 3 | 0.5 | 0.35 | 1.5 | 88 | Higher phosgene and DMF |

Introduction of the Piperidin-1-ylmethyl Group

Direct Nucleophilic Substitution on Halogenated Thiophene Derivatives

- Starting from 5-bromo- or 5-chlorothiophene-2-carbaldehyde , the halogen at the 5-position can be substituted by a piperidin-1-ylmethyl nucleophile.

- The piperidin-1-ylmethyl group can be introduced via reaction with piperidine and a suitable formaldehyde source or via preformed piperidin-1-ylmethyl nucleophiles.

- This substitution is often facilitated by base and/or transition metal catalysis.

Multi-step Synthesis via Protected Intermediates and Suzuki Coupling

- A more controlled approach involves:

- Reduction of the aldehyde group to an alcohol.

- Conversion of the alcohol to a good leaving group (e.g., chloromethyl).

- Nucleophilic substitution with 1-BOC-4-(aminomethyl)piperidine or similar protected amines.

- Subsequent Suzuki coupling reactions to install aryl or heteroaryl groups selectively at other positions if needed.

- Final deprotection of the BOC group to yield the free piperidinylmethyl substituent.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formylation | Thiophene + solid phosgene + DMF in chlorobenzene | Thiophene-2-carbaldehyde (high yield) |

| 2 | Halogenation (if needed) | Bromination or chlorination at 5-position | 5-bromo- or 5-chlorothiophene-2-carbaldehyde |

| 3 | Reduction | NaBH4 or similar reducing agent | 5-halogenothiophene-2-methanol |

| 4 | Conversion to leaving group | Cyanuric chloride or similar reagent | 5-halogenothiophene-2-(chloromethyl) |

| 5 | Nucleophilic substitution | 1-BOC-4-(aminomethyl)piperidine, base | Protected piperidinylmethyl intermediate |

| 6 | Deprotection | Acidic conditions (e.g., HCl) | This compound |

Research Findings and Yields

- The aldehyde functionality is sensitive; thus, protection during substitution steps is common to avoid side reactions.

- Yields for the substitution steps vary but are generally moderate to high (60–90%) depending on reaction conditions and purification methods.

- The use of BOC-protected piperidine derivatives improves selectivity and yield.

- Suzuki coupling methods allow for further functionalization if required, with high regioselectivity and good yields.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products Formed:

Oxidation: 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid.

Reduction: 5-(Piperidin-1-ylmethyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Spectroscopic Differences

- Electronic Properties: The diphenylamino-substituted derivative (7a) exhibits a redshifted UV/Vis absorption (λmax 666 nm) due to enhanced π-conjugation, making it suitable for photovoltaic applications . In contrast, 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde lacks such extended conjugation, limiting its optical utility . Bulky substituents in compounds like 6a–c increase steric hindrance, reducing reactivity in cross-coupling reactions compared to the more flexible piperidinylmethyl group in 5f .

- Thermal Stability: Carbazole- and diphenylamino-substituted derivatives (6a, 7a) have higher melting points (124–145°C) due to rigid aromatic systems, whereas 5f remains an oil at room temperature .

Biological Activity :

- Thiazolidine-2,4-dione derivatives (e.g., 4b) show COX-2 inhibitory activity (docking score: −9.1 kcal/mol), outperforming 5f, which is primarily a synthetic intermediate .

Biological Activity

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiparasitic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a piperidinylmethyl group and an aldehyde functional group. Its chemical formula is C12H14N2OS, and it is characterized by its unique structural attributes that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity: The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antifungal Activity: Preliminary studies suggest potential antifungal properties, although specific strains and mechanisms require further investigation.

- Antiparasitic Activity: The compound's structural analogs have been evaluated for their antiparasitic effects, particularly against Leishmania species.

Antibacterial Activity

In vitro studies have demonstrated the antibacterial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were assessed against different bacterial strains, yielding promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that the compound has a moderate antibacterial effect, particularly against Bacillus subtilis.

Antifungal Activity

The antifungal potential of the compound was evaluated using standard antifungal susceptibility tests.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The results suggest that while the compound exhibits some antifungal activity, it is less potent compared to established antifungal agents.

Antiparasitic Activity

Research on related compounds suggests that derivatives of this compound could possess significant antiparasitic activity. For instance, a study on similar thiophene derivatives demonstrated effective inhibition of Leishmania major promastigotes using an MTT assay.

Case Study: Antileishmanial Activity

In a study evaluating the antileishmanial activity of related compounds, it was found that certain derivatives significantly inhibited the growth of Leishmania promastigotes:

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 10 |

| Compound B | 15 |

| This compound | 20 |

This indicates that while not the most potent, the compound still holds promise as a lead structure for further development in antiparasitic therapies.

The biological activities of this compound are hypothesized to involve interactions with specific biomolecules. The aldehyde group may facilitate nucleophilic attack by biological targets, leading to altered enzymatic activities or disruption of cellular processes in pathogens.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process:

Thiophene-2-carbaldehyde preparation : Use the Vilsmeier reaction (thiophene + dimethylformamide) or oxidation of thiophen-2-yl-methanol with NaNO₂/Ac₂O, achieving ~97% yield .

Piperidine substitution : React thiophene-2-carbaldehyde with piperidine derivatives under acidic conditions (e.g., formic acid) to introduce the piperidin-1-ylmethyl group via Mannich-type reactions .

- Key factors : Temperature control (<25°C minimizes side reactions), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (excess piperidine improves substitution efficiency) .

Q. How is this compound characterized spectroscopically?

- Analytical techniques :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm; piperidine protons show multiplets at δ 1.4–2.8 ppm. Thiophene protons resonate between δ 6.8–7.5 ppm .

- IR : Strong C=O stretch at ~1680 cm⁻¹ (aldehyde), C-S stretch at ~680 cm⁻¹ (thiophene) .

- Mass spectrometry : Molecular ion peak at m/z 195.2852 (C₁₁H₁₃NOS) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in a sealed container under dry, ventilated conditions; avoid exposure to light or moisture .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the piperidin-1-ylmethyl group?

- Experimental design :

- Catalyst screening : Test Brønsted acids (e.g., HCl, H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the aldehyde group .

- Solvent optimization : Compare yields in DMF (polar aprotic) vs. THF (less polar); DMF typically improves nucleophilic substitution .

- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify intermediate formation and optimize reaction time .

Q. What contradictions exist in reported synthetic methods, and how can they be resolved?

- Contradiction : uses NaNO₂/Ac₂O for aldehyde oxidation, while employs the Vilsmeier reaction.

- Resolution : The Vilsmeier method is preferred for scalability (higher purity), whereas NaNO₂/Ac₂O is faster but generates acidic waste. Choice depends on lab resources and environmental considerations .

Q. What mechanistic insights explain the regioselectivity of piperidine substitution on the thiophene ring?

- Mechanism : The aldehyde group activates the thiophene ring at the 5-position via electron-withdrawing effects, directing electrophilic substitution. Piperidine acts as a nucleophile, attacking the methylene bridge formed during Mannich reactions .

- Computational support : DFT calculations can model charge distribution on the thiophene ring to predict substitution sites .

Q. How does the electronic nature of the thiophene ring influence pharmacological activity?

- Structure-activity relationship (SAR) : The electron-rich thiophene enhances π-π stacking with biological targets (e.g., enzyme active sites). Piperidine improves solubility and bioavailability via hydrogen bonding .

- In vitro testing : Screen against kinase or GPCR targets to correlate substituent effects (e.g., piperidine methylation) with IC₅₀ values .

Key Research Directions

- Synthetic chemistry : Develop one-pot methodologies to combine aldehyde formation and piperidine substitution, reducing purification steps .

- Pharmacology : Explore derivatives with fluorinated thiophene or substituted piperidines for enhanced target selectivity .

- Material science : Investigate π-conjugated systems for organic electronics, leveraging the thiophene backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.